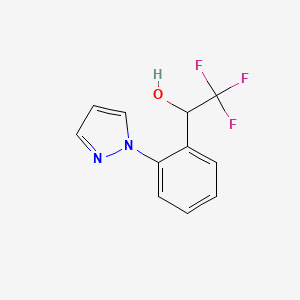

2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-pyrazol-1-ylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c12-11(13,14)10(17)8-4-1-2-5-9(8)16-7-3-6-15-16/h1-7,10,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWJLRJAHMYYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of trifluoromethylated pyrazole derivatives such as 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol typically involves:

- Cyclocondensation reactions of trifluoromethylated ketones or enones with hydrazine or semicarbazide derivatives to form pyrazole rings.

- Subsequent functionalization or coupling with aromatic halides or ketones to introduce the phenyl and pyrazolyl substituents.

- Use of trifluoromethylated precursors such as 1,1,1-trifluoro-4-methoxy-3-alken-2-ones or trifluoroacetyl derivatives as key building blocks.

Preparation from Trifluoromethylated Enones and Semicarbazide

A common approach is the reaction of 1,1,1-trifluoro-4-methoxy-3-alken-2-ones with semicarbazide hydrochloride in the presence of pyridine and water under reflux conditions (around 79 °C) for extended periods (e.g., 16 hours). This yields 3-alkyl-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-1-carboxamides with moderate to good yields (65-76%).

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| Cyclocondensation | Semicarbazide hydrochloride, pyridine, H2O, reflux 79 °C, 16 h | 3-alkyl-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-1-carboxamide | 65-76 |

- Without pyridine or in ethanol alone, the reaction tends to give mixtures of pyrazole and hydroxy-dihydro-pyrazole derivatives.

- Aromatization attempts with sulfuric acid lead to tautomeric pyrazole products, indicating sensitivity of the trifluoromethylated intermediates to acidic conditions.

Formation of Pyrazolyl-Phenyl Derivatives via Haloketone Coupling

The pyrazole intermediates can be further reacted with 2-bromoacetophenone in ethanol at mild temperatures (around 30 °C) to afford 2-(3-alkyl-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles or related pyrazolyl-phenyl compounds.

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| Coupling | 3-alkyl-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-thiocarboxamide + 2-bromoacetophenone, EtOH, 30 °C, 8-24 h | 2-(3-alkyl-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles | 70-80 (typical) |

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Post-reaction workup involves solvent evaporation, extraction, washing, and drying over MgSO4.

One-Pot Cyclocondensation for Bis-Pyrazolyl-Pyridines

Although slightly different in structure, related trifluoromethylated pyrazolyl compounds have been synthesized via one-pot cyclocondensation reactions involving:

- 4-methoxy-4-(alkyl/aryl/heteroaryl)-1,1,1-trihaloalk-3-en-2-ones (including trifluoromethylated variants).

- Pyrazolyl nicotinohydrazides in ethanol under reflux (78 °C) for 16 hours.

This method yields bis-pyrazolyl-pyridine systems with high efficiency (67-91% yields), demonstrating the versatility of trifluoromethylated enone precursors in pyrazole chemistry.

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| One-pot cyclocondensation | 4-methoxy-4-trihaloalk-3-en-2-ones + pyrazolyl nicotinohydrazides, EtOH, reflux 78 °C, 16 h | Bis-pyrazolyl-pyridines | 67-91 |

- Acidic catalysis (acetic acid) can improve yields and selectivity toward pyrazole formation by promoting dehydration.

- The products are isolated by cold filtration, recrystallized from ethanol/acetone, and dried under vacuum.

Cyclocondensation from Acetylenic Ketones

Another route involves cyclocondensation of hydrazine derivatives with acetylenic ketones, which has been a classical method for pyrazole synthesis for over a century. This reaction can yield mixtures of regioisomers, which may require selective isolation or further modification.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Cyclocondensation | Hydrazine derivatives + acetylenic ketones, ethanol solvent | Pyrazole regioisomers | Regioisomeric mixtures common; ratio depends on hydrazine type |

- For trifluoromethylated pyrazoles, this method offers an alternative approach but may require optimization to favor desired regioisomers.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Products | Yield Range | Notes |

|---|---|---|---|---|---|

| Semicarbazide + trifluoromethyl enones | Semicarbazide hydrochloride, pyridine, H2O | Reflux 79 °C, 16 h | Hydroxy-dihydro-pyrazole carboxamides | 65-76% | Pyridine essential for selectivity |

| Coupling with 2-bromoacetophenone | Pyrazolyl-thiocarboxamide + 2-bromoacetophenone, EtOH | 30 °C, 8-24 h | Pyrazolyl-phenyl derivatives | ~70-80% | Mild conditions, TLC monitored |

| One-pot cyclocondensation | 4-methoxy-trihaloalk-enones + pyrazolyl nicotinohydrazides | EtOH reflux 78 °C, 16 h | Bis-pyrazolyl-pyridines | 67-91% | Acid catalysis improves yield |

| Acetylenic ketones + hydrazine | Hydrazine derivatives + acetylenic ketones | EtOH, room temp or reflux | Pyrazole regioisomers | Variable | Regioselectivity challenges |

Research Findings and Observations

- The presence of trifluoromethyl groups significantly influences the reaction pathways and product stability, often requiring controlled acidic or basic conditions to avoid side reactions or tautomerization.

- Ethanol is frequently used as a green solvent, balancing reactivity and environmental considerations.

- The use of pyridine or acetic acid as additives can steer the reaction toward desired pyrazole derivatives by facilitating cyclocondensation or dehydration steps.

- Monitoring by TLC and characterization by NMR are critical for confirming product formation and purity, especially when regioisomeric mixtures are possible.

Chemical Reactions Analysis

Oxidation Reactions

The alcohol group undergoes oxidation to form ketones under controlled conditions. Dess-Martin periodinane (DMP) effectively converts the hydroxyl group to a carbonyl, producing 2,2,2-trifluoro-1-(2-pyrazol-1-yl-phenyl)ethanone. This reaction typically proceeds in anhydrous dichloromethane at room temperature overnight, yielding high-purity products after extraction and recrystallization .

Example Reaction:

Esterification and Acylation

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. For instance, treatment with acetyl chloride in pyridine yields 2,2,2-trifluoroethyl acetate derivatives. These esters are intermediates for further functionalization in drug discovery.

Conditions:

-

Reagents: Acetyl chloride, pyridine

-

Solvent: Dichloromethane

-

Temperature: 0–25°C

Pyrazole Ring Functionalization

The pyrazole ring participates in electrophilic substitution and cyclocondensation reactions:

Electrophilic Substitution

Nitration or sulfonation occurs at the pyrazole’s C-4 position due to electron-donating effects of the nitrogen atoms. Nitric acid in sulfuric acid introduces nitro groups, enhancing reactivity for subsequent reductions .

Cyclocondensation

Reaction with hydrazine derivatives forms fused pyrazolo-pyrimidine systems, as shown below:

Reaction Scheme:

Conditions: Ethanol, reflux, 16 hours .

Nucleophilic Substitution

The trifluoroethyl group’s electron-withdrawing nature facilitates nucleophilic displacement of the hydroxyl group. For example, reaction with thionyl chloride converts the alcohol to 2,2,2-trifluoroethyl chloride, a precursor for alkylation reactions .

Key Reagents:

-

Thionyl chloride (SOCl₂)

-

Phosphorus tribromide (PBr₃)

Stability and Reactivity Considerations

-

pH Sensitivity: Stable under neutral conditions but prone to decomposition in strongly acidic/basic environments.

-

Thermal Stability: Decomposes above 200°C, releasing hydrogen fluoride .

-

Light Sensitivity: Requires storage in amber containers to prevent photodegradation.

This compound’s versatility in oxidation, substitution, and cyclization reactions underscores its utility in synthesizing fluorinated pharmaceuticals and agrochemicals. Continued research focuses on optimizing reaction yields and exploring novel catalytic systems for greener synthesis .

Scientific Research Applications

Medicinal Chemistry

One of the primary areas of application for 2,2,2-trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit anticancer properties. The incorporation of trifluoromethyl groups is known to enhance biological activity and selectivity. In a study involving the synthesis of novel pyrazole derivatives, it was found that compounds similar to this compound demonstrated significant cytotoxic effects against cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Neurological Disorders

The compound's potential as a selective inhibitor of tryptophan hydroxylase (TPH) has been explored for treating neurological disorders such as depression and anxiety. By modulating serotonin levels in the brain, it may provide therapeutic benefits without the side effects associated with traditional antidepressants .

Materials Science

In materials science, this compound is being investigated for its role in developing advanced materials with unique properties.

Polymer Chemistry

The compound can serve as a building block in synthesizing fluorinated polymers. These polymers are valued for their thermal stability and chemical resistance. The incorporation of trifluoromethyl groups into polymer backbones can significantly enhance their performance in harsh environments .

Agricultural Research

In agricultural research, the compound's properties are being evaluated for potential use as a pesticide or herbicide.

Pesticidal Activity

Studies have shown that pyrazole derivatives can exhibit insecticidal and fungicidal activities. The trifluoromethyl group enhances lipophilicity, which may improve the bioavailability of these compounds in target organisms. Preliminary tests indicate that formulations based on this compound could effectively control pest populations while minimizing environmental impact .

Case Studies

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, while the pyrazole ring may interact with enzymes or receptors. These interactions can modulate biological activity and contribute to the compound’s effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the molecular formulas, substituents, and key features of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol with structurally related compounds:

Key Observations:

- Pyrazole vs. Triazole Rings: The pyrazole ring in the target compound differs from the triazole in 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. Triazoles are known for antifungal activity due to their ability to inhibit cytochrome P450 enzymes, while pyrazoles may exhibit different biological interactions due to their distinct hydrogen-bonding patterns .

- Trifluoroethanol vs. Methanol: The trifluoroethanol moiety in the target compound enhances electron-withdrawing effects and stability compared to the methanol group in [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanol, which may impact metabolic pathways .

Biological Activity

2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is a compound that integrates a trifluoromethyl group with a pyrazole and phenyl moiety. This unique structure suggests potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and pharmacology. The compound's properties may influence its interactions with biological systems, leading to various therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The trifluoromethyl group enhances lipophilicity and metabolic stability, which can affect the compound's pharmacokinetic properties. The presence of the pyrazole ring is known to confer various biological activities, including anti-inflammatory and analgesic effects.

Biological Activity Overview

Research indicates that compounds containing pyrazole derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.

- Anti-inflammatory Properties : Several studies highlight the anti-inflammatory effects of pyrazole-containing compounds. For instance, derivatives have been tested in carrageenan-induced paw edema models, demonstrating significant reductions in inflammation.

- Analgesic Effects : The analgesic potential of pyrazole derivatives has been documented in pain models, indicating their ability to alleviate pain through various mechanisms.

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound. The compound was tested in a rat model for its ability to inhibit COX enzymes (cyclooxygenases), which are pivotal in the inflammatory process. Results indicated that the compound exhibited a significant inhibitory effect on COX-2 with an IC50 value comparable to standard anti-inflammatory drugs like diclofenac.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (μg/mL) |

|---|---|---|---|

| This compound | 25% | 65% | 58.3 |

| Diclofenac | 30% | 70% | 54.6 |

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

The mechanism by which this compound exerts its biological effects is thought to involve modulation of enzyme activity related to inflammation and infection. The trifluoromethyl group may enhance binding affinity to target proteins due to increased hydrophobic interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol, and how do reaction conditions influence yield?

- Methodology : A common approach involves Friedel-Crafts benzylation using iodine as a catalyst. For example, 2,2,2-trifluoro-1-(1H-indol-3-yl)-ethanol reacts with substituted anilines under iodine catalysis (65–98% yield). Key variables include solvent choice (e.g., ethanol), temperature (reflux), and stoichiometric ratios of reactants .

- Validation : Reaction progress is monitored via TLC, and products are purified via recrystallization from ethanol .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding motifs. For example, dihedral angles between aromatic rings in similar compounds are ~20.6°, validated against bond-length data from Allen et al. (1987) .

- Data Analysis : Structural parameters (e.g., C–F bond lengths ~1.35 Å) are compared to literature values to confirm trifluoromethyl group geometry .

Q. What spectroscopic techniques are essential for characterizing its purity and functional groups?

- Techniques :

- FT-IR : Identifies O–H (~3200–3600 cm⁻¹) and C–F (~1100–1250 cm⁻¹) stretches .

- NMR : ¹⁹F NMR detects trifluoromethyl groups (δ −60 to −70 ppm); ¹H NMR resolves pyrazole protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 275.1 for C₁₁H₉F₃N₂O) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The strong electron-withdrawing effect of CF₃ increases electrophilicity at the hydroxyl-bearing carbon, facilitating nucleophilic attacks (e.g., in Friedel-Crafts reactions). Steric hindrance from the pyrazole ring, however, may reduce reaction rates with bulky substrates .

- Case Study : Computational DFT studies (e.g., Gaussian 09) model charge distribution, showing enhanced electrophilicity at C1 compared to non-fluorinated analogs .

Q. What challenges arise in enantioselective synthesis, and how can they be addressed?

- Challenges : Racemization due to the labile hydroxyl group and difficulty in resolving enantiomers via conventional chromatography.

- Solutions :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during synthesis .

- TLC Analysis : MCTA plates with ethanol–water (80:20) resolve enantiomers (ΔRf = 0.17) at 1% detection limits .

Q. How does the compound interact with biological targets, and what assays validate its bioactivity?

- Biological Screening : Antifungal activity is tested via microdilution assays (e.g., against Candida albicans), with IC₅₀ values compared to fluconazole controls .

- Mechanistic Probes : Fluorescence quenching assays monitor binding to fungal cytochrome P450 enzymes, correlating with triazole resistance profiles .

Q. What computational tools predict its environmental persistence and degradation pathways?

- Models : EPI Suite estimates biodegradation half-lives (e.g., 60–90 days), while Gaussian-based QSAR predicts hydrolysis rates at varying pH .

- Experimental Validation : LC-MS/MS tracks degradation products (e.g., trifluoroacetic acid) in soil microcosms over 30 days .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points and solubility: How to reconcile conflicting data?

- Analysis : Variations in purity (e.g., 97% vs. 99.9%) and crystallization solvents (ethanol vs. acetone) explain differences in melting points (e.g., 180–182°C vs. 177–179°C) .

- Resolution : Standardize purification protocols and reference high-purity samples (e.g., ≥99% by HPLC) in subsequent studies .

Q. Conflicting bioactivity results in antifungal assays: Methodological or structural factors?

- Root Cause : Strain-specific resistance (e.g., C. albicans vs. Aspergillus spp.) and solvent choice (DMSO vs. ethanol) alter MIC values .

- Best Practices : Use CLSI guidelines for assay standardization and include positive controls (e.g., ketoconazole) .

Methodological Recommendations

- Synthesis : Optimize iodine-catalyzed Friedel-Crafts reactions for scalability (≥10 g) by switching to microwave-assisted conditions (30 min vs. 48 hr) .

- Characterization : Combine SC-XRD with solid-state NMR to resolve dynamic disorder in crystal structures .

- Environmental Testing : Use OECD 301F guidelines for aerobic biodegradation studies to align with regulatory standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.